molecular formula C15H24N4O4 B13221451 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13221451
M. Wt: 324.38 g/mol
InChI Key: GKAXFBZKYZKKCY-UHFFFAOYSA-N
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Description

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting from a suitable precursor such as a ketone or aldehyde.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials.

    Coupling of the Piperidine and Triazole Rings: The piperidine and triazole rings are coupled together through a suitable linker, such as an ester or amide bond.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or proteins, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid: This compound has a pyrazole ring instead of a triazole ring, leading to different chemical properties and applications.

    1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid: This compound has a methyl group instead of an ethyl group, resulting in variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H24N4O4

Molecular Weight

324.38 g/mol

IUPAC Name

5-ethyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid

InChI

InChI=1S/C15H24N4O4/c1-5-11-12(13(20)21)16-17-19(11)10-6-8-18(9-7-10)14(22)23-15(2,3)4/h10H,5-9H2,1-4H3,(H,20,21)

InChI Key

GKAXFBZKYZKKCY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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